Gypsogenic acid

Overview

Description

Gypsogenic acid is a naturally occurring triterpenoid saponin, primarily isolated from the roots of Gypsophila oldhamiana. It is a dicarboxylic acid analogue of gypsogenin and is known for its various biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gypsogenic acid can be synthesized from gypsogenin through a hydrolysis step. The process involves transforming a portion of gypsogenin into this compound . The synthetic route typically includes:

Hydrolysis: Gypsogenin is subjected to hydrolysis to yield this compound.

Purification: The product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves the extraction of saponins from plant sources such as Saponaria vaccaria. The seeds are milled, and the solids are extracted with methanol. The extract is then subjected to further purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Gypsogenic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: Gypsogenic acid and its derivatives are used as starting materials for the synthesis of complex molecules.

Mechanism of Action

Gypsogenic acid exerts its effects by damaging cell membranes and increasing their permeability. This leads to the outflow of intracellular nucleic acids, ultimately causing cell death . The molecular targets and pathways involved include:

Cell Membrane Disruption: this compound interacts with the lipid bilayer of cell membranes, leading to increased permeability.

Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Gypsogenic acid is structurally similar to other pentacyclic triterpenes such as:

- Oleanolic Acid

- Glycyrrhetinic Acid

- Ursolic Acid

- Betulinic Acid

- Celastrol

Uniqueness: this compound is unique due to its specific dicarboxylic acid structure, which imparts distinct biological activities compared to other triterpenes. Its ability to disrupt cell membranes and induce apoptosis makes it a promising candidate for anticancer therapy .

Biological Activity

Gypsogenic acid, a compound isolated from the roots of Gypsophila trichotoma, has garnered attention for its diverse biological activities, particularly its cytotoxic effects against various human tumor cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Isolation

This compound is a pentacyclic triterpene with a 4-carboxyl group. It is primarily extracted from Gypsophila trichotoma, a plant known for its medicinal properties. The isolation process typically involves fractionation of methanolic extracts using column chromatography techniques .

Overview

Recent studies have demonstrated the cytotoxic potential of this compound across various cancer cell lines. The compound has shown effectiveness against leukemic cells as well as solid tumors.

Case Studies and Findings

-

Cytotoxicity Against Tumor Cell Lines :

- This compound was evaluated using the MTT assay on several human tumor cell lines, including:

- BV-173 (leukemia) - IC50: 41.4 μM

- HL-60 (acute myeloid leukemia) - IC50: 61.1 μM

- SKW-3 (lymphoid leukemia) - IC50: 81.5 μM

- K-562 (chronic myeloid leukemia) - IC50: 227.6 μM

- EJ (bladder carcinoma) - IC50: 100-125 μM

- The results indicate that this compound exhibits concentration-dependent cytotoxic effects, particularly against lymphoid and myeloid leukemia cells .

- This compound was evaluated using the MTT assay on several human tumor cell lines, including:

- Mechanism of Action :

Antibacterial Activity

In addition to its antitumor properties, this compound has demonstrated significant antibacterial activity:

- Antibacterial Spectrum :

Other Biological Activities

This compound also exhibits various other biological activities:

- Antioxidant Properties :

- Hepatoprotective Effects :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cytotoxicity | Effective against various human tumor cell lines with varying IC50 values |

| Antibacterial Activity | Inhibits growth of cariogenic bacteria and Trypanosoma cruzi |

| Antioxidant Properties | Potential antioxidant effects requiring further investigation |

| Hepatoprotective Effects | Demonstrated protective effects in liver injury models |

Properties

IUPAC Name |

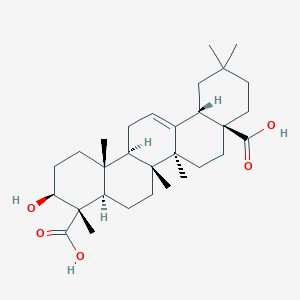

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-JUENUIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5143-05-5 | |

| Record name | Gypsogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.